
2-Acetylthioisobutyric Acid
Vue d'ensemble
Description
2-Acetylthioisobutyric Acid is an organic compound with the molecular formula C6H10O3S. It is also known as 3-acetylthio-2-methylpropanoic acid. This compound is characterized by the presence of an acetylthio group attached to a methylpropanoic acid backbone. It is a key intermediate in the synthesis of various pharmaceuticals and is used in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Acetylthioisobutyric Acid can be synthesized through several methods. One common method involves the reaction of a ketone or enone with sulfuric acid under acidic conditions. This reaction is relatively straightforward and occurs under mild conditions .
Industrial Production Methods
In industrial settings, the production of 2-acetylthio-2-methylpropanoic acid often involves the use of high vacuum distillation and recrystallization from benzene. This ensures the purity of the compound, which is crucial for its use in pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetylthioisobutyric Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the acetylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Acetylthioisobutyric Acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-acetylthio-2-methylpropanoic acid involves its interaction with molecular targets and pathways in biological systems. It can act as a precursor to thiol-containing compounds, which are essential in various biochemical processes. The acetylthio group can undergo hydrolysis to release thiols, which then participate in redox reactions and other metabolic pathways .
Comparaison Avec Des Composés Similaires
2-Acetylthioisobutyric Acid can be compared with other similar compounds such as:
3-Mercaptopropionic acid: This compound has a similar thiol group but lacks the acetyl group.
2-Methylpropanoic acid: This compound lacks both the acetyl and thiol groups.
Captopril: A pharmaceutical compound that contains a similar thiol group and is used to treat hypertension.
The uniqueness of 2-acetylthio-2-methylpropanoic acid lies in its acetylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C6H10O3S |
|---|---|
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
2-acetylsulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C6H10O3S/c1-4(7)10-6(2,3)5(8)9/h1-3H3,(H,8,9) |
Clé InChI |
VWFLRUHSTBKRHC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SC(C)(C)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
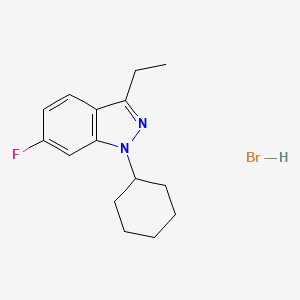
![3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol](/img/structure/B8796538.png)

![1-Azaspiro[5.5]undecane](/img/structure/B8796554.png)
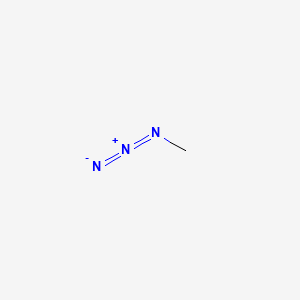
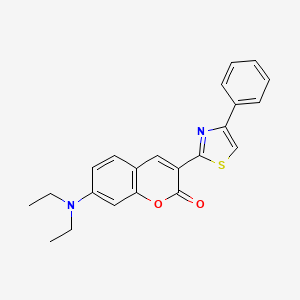
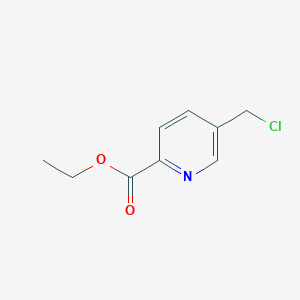
![5-Hydroxytricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one](/img/structure/B8796580.png)
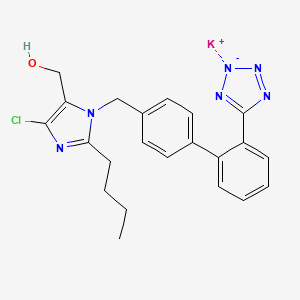
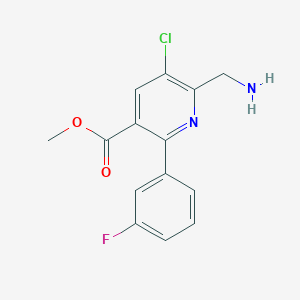

![Hydroxy[bis(4-methylphenyl)]acetic acid](/img/structure/B8796598.png)
![1'-Benzyl-6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B8796607.png)

